molecular formula C21H23ClN6O2 B2599718 N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291873-71-6

N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No. B2599718
CAS RN: 1291873-71-6
M. Wt: 426.91
InChI Key: LOBSZBFSHRQJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C21H23ClN6O2 and its molecular weight is 426.91. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Some novel 1,2,4-triazole derivatives, related to the chemical structure of N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of antimicrobial properties against test microorganisms, suggesting their potential in developing new antimicrobial agents. The synthesis involves reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good to moderate activities against microorganisms (Bektaş et al., 2007).

Antitumor Activity

A series of 1,2,4-triazine derivatives, structurally similar to the query compound, bearing a piperazine amide moiety, were synthesized and investigated for their potential anticancer activities. The compounds were evaluated on MCF-7 breast cancer cells and NIH/3T3 healthy cells using various methods, including the XTT method, BrdU method, and flow cytometric analysis. Certain compounds with chlorophenyl substitutions demonstrated promising antiproliferative effects, highlighting their potential as antitumor agents (Yurttaş et al., 2014).

Enzymatic Inhibition Studies

Derivatives of 1,2,4-triazole, including those with piperazine moieties, have been evaluated for their ability to inhibit various enzymes. These compounds have been tested for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, showing promising results in enzyme inhibition. Such studies are crucial for developing new pharmaceutical agents with potential therapeutic applications in treating diseases associated with enzyme dysfunction (Mermer et al., 2018).

Genotoxicity and Metabolic Activation Studies

A novel 5-HT2C receptor agonist derived from a piperazine compound, closely related to the chemical structure , was evaluated for its genotoxicity potential. The study revealed metabolism-dependent genotoxic effects, providing insights into the compound's bioactivation pathways. Such research is vital for understanding the safety profile of new chemical entities intended for therapeutic use (Kalgutkar et al., 2007).

properties

IUPAC Name

[5-(3-chloroanilino)triazolidin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-2-30-18-9-4-3-8-17(18)27-10-12-28(13-11-27)21(29)19-20(25-26-24-19)23-16-7-5-6-15(22)14-16/h3-9,14,19-20,23-26H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEZLMNVDBFFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.